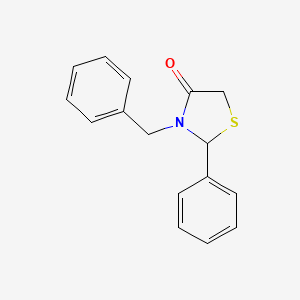

3-Benzyl-2-phenylthiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzyl-2-phenylthiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Benzyl-2-Phenylthiazolidin-4-on beinhaltet typischerweise die Reaktion von primären Aminen, Aldehyden und Mercaptoessigsäure. Eine gängige Methode ist eine Eintopf-Mehrkomponentenreaktion (MCR) in Gegenwart von Katalysatoren wie Bortrifluorid (BF3) und p-Toluolsulfonsäure (PTSA) . Diese Methode bietet hohe Ausbeuten und Selektivität.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-Benzyl-2-Phenylthiazolidin-4-on kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Benzyl-2-Phenylthiazolidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Thiazolidinonring in Thiazolidin umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Benzyl- und Phenylpositionen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiazolidine und substituierte Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Die Verbindung zeigt antimikrobielle, antitumorale und entzündungshemmende Wirkungen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Infektionen, Krebs und entzündlichen Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Benzyl-2-Phenylthiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann seine Antitumoraktivität auf die Hemmung der Zellproliferation und die Induktion der Apoptose in Krebszellen zurückzuführen sein. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren, die an entzündlichen und mikrobiellen Prozessen beteiligt sind .

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-phenylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

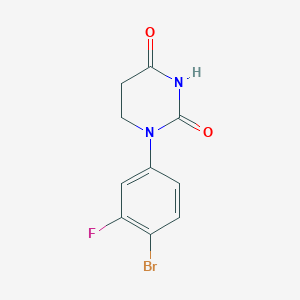

Thiazolidin-2,4-dione: Bekannt für ihre antidiabetischen Eigenschaften.

Thiazolidin-4-one: Zeigen eine breite Palette biologischer Aktivitäten, darunter antitumorale, antimikrobielle und entzündungshemmende Wirkungen.

Einzigartigkeit

3-Benzyl-2-Phenylthiazolidin-4-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht. Seine Benzyl- und Phenylgruppen tragen zu seinem einzigartigen pharmakologischen Profil bei und machen es zu einer wertvollen Verbindung für die Medikamentenentwicklung .

Eigenschaften

CAS-Nummer |

80353-43-1 |

|---|---|

Molekularformel |

C16H15NOS |

Molekulargewicht |

269.4 g/mol |

IUPAC-Name |

3-benzyl-2-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H15NOS/c18-15-12-19-16(14-9-5-2-6-10-14)17(15)11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |

InChI-Schlüssel |

LIDAKPFOOTZNRQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Löslichkeit |

31.3 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)

![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)

![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)

![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)

![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)